molecular formula C19H24BrNO2 B6120587 N-2-adamantyl-2-(4-bromo-3-methylphenoxy)acetamide

N-2-adamantyl-2-(4-bromo-3-methylphenoxy)acetamide

Cat. No. B6120587
M. Wt: 378.3 g/mol
InChI Key: PBITXVQCVJTTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-adamantyl-2-(4-bromo-3-methylphenoxy)acetamide, also known as ADB-BUTINACA, is a synthetic cannabinoid that has recently gained attention in the scientific community due to its potential therapeutic benefits. This compound is a member of the indazole family of synthetic cannabinoids, which are often used in research settings to study the endocannabinoid system and its role in various physiological processes.

Mechanism of Action

The mechanism of action of N-2-adamantyl-2-(4-bromo-3-methylphenoxy)acetamide involves binding to CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. This system plays a critical role in regulating a range of physiological processes, including pain sensation, appetite, mood, and immune function.
Biochemical and Physiological Effects
Research has shown that N-2-adamantyl-2-(4-bromo-3-methylphenoxy)acetamide has a range of biochemical and physiological effects on the body. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, appetite, and pain perception. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential therapeutic agent for a range of conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-2-adamantyl-2-(4-bromo-3-methylphenoxy)acetamide in lab experiments is its high potency and selectivity for CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of this compound is its potential for abuse and dependence, which must be carefully monitored in research settings.

Future Directions

There are many potential future directions for research on N-2-adamantyl-2-(4-bromo-3-methylphenoxy)acetamide and other synthetic cannabinoids. These include studying the long-term effects of these compounds on the body, as well as their potential therapeutic benefits for conditions such as chronic pain, inflammation, and mood disorders. Additionally, further research is needed to better understand the mechanisms of action of these compounds and their potential interactions with other drugs and medications.

Synthesis Methods

The synthesis of N-2-adamantyl-2-(4-bromo-3-methylphenoxy)acetamide involves the reaction of 4-bromo-3-methylphenol with 2-chloro-N-(adamantan-2-yl)acetamide in the presence of a base, followed by a cyclization reaction using trifluoroacetic acid. This method has been optimized to produce high yields of N-2-adamantyl-2-(4-bromo-3-methylphenoxy)acetamide with minimal impurities, making it a reliable and cost-effective method for producing this compound.

Scientific Research Applications

N-2-adamantyl-2-(4-bromo-3-methylphenoxy)acetamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound has been shown to bind to both CB1 and CB2 receptors in the brain and peripheral tissues, leading to a range of effects on the body.

properties

IUPAC Name

N-(2-adamantyl)-2-(4-bromo-3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrNO2/c1-11-4-16(2-3-17(11)20)23-10-18(22)21-19-14-6-12-5-13(8-14)9-15(19)7-12/h2-4,12-15,19H,5-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBITXVQCVJTTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2C3CC4CC(C3)CC2C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-adamantyl)-2-(4-bromo-3-methylphenoxy)acetamide

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